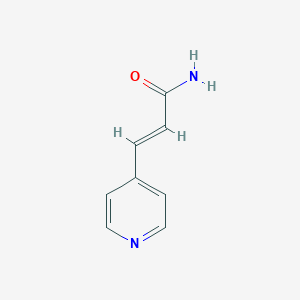
(E)-3-pyridin-4-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Pyridinyl)acrylamide: is an organic compound that features a pyridine ring attached to an acrylamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine and acrylamide functional groups allows for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Pyridinyl)acrylamide typically involves the reaction of 4-pyridinecarboxaldehyde with acrylamide in the presence of a base. One common method includes the use of a condensation reaction where the aldehyde group of 4-pyridinecarboxaldehyde reacts with the amide group of acrylamide under basic conditions to form the desired product.
Industrial Production Methods: While specific industrial production methods for 3-(4-Pyridinyl)acrylamide are not widely documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This could include the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(4-Pyridinyl)acrylamide can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form various derivatives, including reduced pyridine rings.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted acrylamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(4-Pyridinyl)acrylamide is used as a building block in organic synthesis. It can be incorporated into more complex molecules through various chemical reactions, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a ligand in binding studies. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine: The compound’s structure suggests potential pharmacological activity. Research is ongoing to explore its use as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, 3-(4-Pyridinyl)acrylamide can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of 3-(4-Pyridinyl)acrylamide in biological systems involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(2-Pyridinyl)acrylamide: Similar structure but with the pyridine ring attached at the 2-position.
3-(4-Chlorophenyl)acrylamide: Features a chlorophenyl group instead of a pyridinyl group.
3-(4-Methylpyridin-2-yl)acrylamide: Contains a methyl-substituted pyridine ring.
Uniqueness: 3-(4-Pyridinyl)acrylamide is unique due to the specific positioning of the pyridine ring, which influences its chemical reactivity and biological activity. The presence of the pyridine ring at the 4-position allows for distinct interactions with biological targets compared to its isomers or analogs.
Eigenschaften
CAS-Nummer |
180526-67-4 |
|---|---|
Molekularformel |
C8H8N2O |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
(E)-3-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C8H8N2O/c9-8(11)2-1-7-3-5-10-6-4-7/h1-6H,(H2,9,11)/b2-1+ |
InChI-Schlüssel |
ZECBTQHPPSOJPN-OWOJBTEDSA-N |
SMILES |
C1=CN=CC=C1C=CC(=O)N |
Isomerische SMILES |
C1=CN=CC=C1/C=C/C(=O)N |
Kanonische SMILES |
C1=CN=CC=C1C=CC(=O)N |
Synonyme |
2-Propenamide,3-(4-pyridinyl)-,(E)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















